molecular formula C8H7BN2O2S B14075675 (4-(Thiazol-2-yl)pyridin-2-yl)boronic acid

(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid

Cat. No.: B14075675
M. Wt: 206.03 g/mol
InChI Key: IDCVKYOTWKYJTI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Thiazol-2-yl)pyridin-2-yl)boronic acid typically involves the coupling of a thiazole derivative with a pyridine derivative. One common method involves the use of Suzuki-Miyaura cross-coupling reactions, where a thiazole boronic acid is reacted with a pyridine halide in the presence of a palladium catalyst and a base . The reaction conditions often include solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Medicine: It is investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (4-(Thiazol-2-yl)pyridin-2-yl)boronic acid involves its interaction with specific molecular targets. The thiazole and pyridine rings allow it to bind to various enzymes and receptors, modulating their activities. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Thiazol-2-yl)pyridin-2-yl)boronic acid is unique due to its specific combination of thiazole and pyridine rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C8H7BN2O2S

Molecular Weight

206.03 g/mol

IUPAC Name

[4-(1,3-thiazol-2-yl)pyridin-2-yl]boronic acid

InChI

InChI=1S/C8H7BN2O2S/c12-9(13)7-5-6(1-2-10-7)8-11-3-4-14-8/h1-5,12-13H

InChI Key

IDCVKYOTWKYJTI-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=CC(=C1)C2=NC=CS2)(O)O

Origin of Product

United States

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